molecular formula C21H36Cl4O2 B12526501 Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate CAS No. 654646-30-7

Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate

Cat. No.: B12526501
CAS No.: 654646-30-7
M. Wt: 462.3 g/mol
InChI Key: JGHIBRVSZFCEFA-UHFFFAOYSA-N
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Description

Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate is an organic compound characterized by its long heptadecyl chain and a tetrachlorinated butenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate typically involves the esterification of heptadecanol with 2,3,4,4-tetrachlorobut-3-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the tetrachlorobutenoate group to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of heptadecyl 2,3,4,4-tetrachlorobutanoic acid.

    Reduction: Formation of heptadecyl 2,3,4-trichlorobut-3-enoate.

    Substitution: Formation of heptadecyl 2,3,4,4-tetraalkoxybut-3-enoate derivatives.

Scientific Research Applications

Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate involves its interaction with cellular membranes and proteins. The long heptadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The tetrachlorobutenoate group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate: Similar structure but with a different position of the double bond.

    Heptadecyl heptafluorobutyrate: Contains a heptafluorobutyrate group instead of a tetrachlorobutenoate group.

    5-Heptadecylresorcinol: Contains a heptadecyl chain attached to a resorcinol ring.

Uniqueness

Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate is unique due to its specific combination of a long alkyl chain and a highly chlorinated butenoate group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

654646-30-7

Molecular Formula

C21H36Cl4O2

Molecular Weight

462.3 g/mol

IUPAC Name

heptadecyl 2,3,4,4-tetrachlorobut-3-enoate

InChI

InChI=1S/C21H36Cl4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-21(26)19(23)18(22)20(24)25/h19H,2-17H2,1H3

InChI Key

JGHIBRVSZFCEFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C(C(=C(Cl)Cl)Cl)Cl

Origin of Product

United States

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